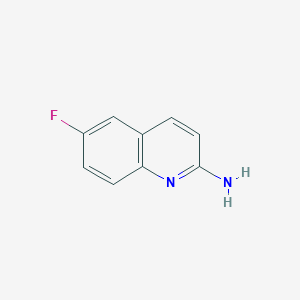

6-Fluoroquinolin-2-amine

Description

Properties

IUPAC Name |

6-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSROYDXRWJWKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464662 | |

| Record name | 6-fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791626-57-8 | |

| Record name | 6-fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Fluoroquinolin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document details established reaction methodologies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the fluorine atom which can enhance metabolic stability and binding affinity of drug candidates. Its synthesis is a critical step in the preparation of a wide range of biologically active molecules. This guide will focus on two principal synthetic routes, starting from readily accessible precursors.

Synthetic Pathways

Two primary pathways for the synthesis of this compound have been identified and are detailed below.

Route 1: Deacetylation of N-(6-fluoroquinolin-2-yl)acetamide

This route involves the synthesis of the acetylated precursor, N-(6-fluoroquinolin-2-yl)acetamide, followed by its deacetylation to yield the target compound.

Route 2: Rearrangement and Deprotection of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

This pathway utilizes a tert-butyl carbamate protected quinoline derivative which undergoes rearrangement and deprotection to afford this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound via Route 1.

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols

Route 1: Deacetylation of N-(6-fluoroquinolin-2-yl)acetamide

Step 1a: Synthesis of 6-Fluoroquinolin-2(1H)-one

A plausible method for the synthesis of the precursor to 2-chloro-6-fluoroquinoline involves the cyclization of an appropriate aniline derivative.

Step 1b: Synthesis of 2-Chloro-6-fluoroquinoline

The conversion of 6-fluoroquinolin-2(1H)-one to 2-chloro-6-fluoroquinoline is a standard transformation in heterocyclic chemistry.

Step 1c: Synthesis of N-(6-fluoroquinolin-2-yl)acetamide

A mixture of 2-chloro-6-fluoroquinoline and acetamide is heated to afford N-(6-fluoroquinolin-2-yl)acetamide.

Step 2: Synthesis of this compound

To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol is added hydrazine hydrate. The reaction mixture is heated under an inert atmosphere. After completion, the reaction is worked up to yield this compound. A reported yield for this deacetylation step is 85%.

Route 2: From (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

Step 1: Synthesis of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester

The synthesis of this starting material would likely involve the Curtius rearrangement of a corresponding quinoline-3-carbonyl azide in the presence of tert-butanol or the reaction of 3-amino-6-fluoroquinoline with di-tert-butyl dicarbonate.

Step 2: Synthesis of this compound

Treatment of (6-fluoroquinolin-3-yl)carbamic acid tert-butyl ester with water and trifluoroacetic acid in 1,2-dichloroethane at 20°C for 6 hours has been reported to yield this compound with a yield of 59%.

The following diagram illustrates the proposed signaling pathway for Route 2.

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoroquinolin-2-amine, a fluorinated quinoline derivative of interest in medicinal chemistry. The document details its core physical and chemical characteristics, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound (CAS No. 791626-57-8) is a solid organic compound with a molecular formula of C₉H₇FN₂.[1] Its structure, featuring a quinoline core with a fluorine atom at the 6th position and an amine group at the 2nd position, makes it a valuable scaffold in drug discovery. The fluorine substitution can enhance metabolic stability and binding affinity of resulting drug candidates.

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.166 g/mol | [1] |

| Melting Point | 141-148 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Density | 1.315 g/cm³ | [1] |

| pKa (Predicted) | 5.96 ± 0.43 | [1] |

| LogP | 2.53730 | [1] |

| Vapor Pressure | 0.000117 mmHg at 25°C | [1] |

| Flash Point | 156.9 °C | [1] |

| Refractive Index | 1.676 | [1] |

| Polar Surface Area (PSA) | 38.91 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 162.05932639 Da | [1][2] |

| Complexity | 163 | [1][2] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For this compound, this is expected to be in the 141-148 °C range.[1]

The solubility of a compound in various solvents is critical for its application in biological assays and formulation development.

Methodology for Aqueous and Acidic Solubility: [3][4]

-

Preparation: Add a small, accurately weighed amount of this compound to a test tube.

-

Aqueous Solubility: Add a known volume of deionized water (e.g., 2 mL) to the test tube. Stir the mixture vigorously for several minutes. Observe and record whether the compound dissolves completely, partially, or is insoluble.

-

pH Measurement: Using a calibrated pH meter or pH paper, determine the pH of the aqueous solution.

-

Acidic Solubility: To the same test tube, add a 10% hydrochloric acid (HCl) solution dropwise until the solution becomes acidic (test with blue litmus paper). Record any changes in solubility. As an amine, this compound is expected to be more soluble in acidic solutions due to the formation of a protonated salt.

The pKa value indicates the strength of an acid or base and is vital for understanding a compound's ionization state at different physiological pHs.

Methodology via Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water/ethanol).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been protonated.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant biological pathways and a general experimental workflow for the characterization of this compound.

Derivatives of this compound have been investigated for their potential as Histone Deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are prominent targets in cancer therapy.[5][6] Additionally, the broader class of fluoroquinolones is known for its antibacterial activity.

Caption: Simplified pathway of HDAC inhibition by a this compound derivative.

Caption: General mechanism of action for fluoroquinolones against bacteria.

The characterization and development of a novel compound like this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: A general experimental workflow for drug discovery and development.

References

- 1. lookchem.com [lookchem.com]

- 2. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemhaven.org [chemhaven.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 6-Fluoroquinolin-2-amine (CAS 791626-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its quinoline scaffold is a privileged structure in numerous biologically active compounds. The presence of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 791626-57-8 | N/A |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| Melting Point | 141-148 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Density | 1.315 g/cm³ | [1] |

| pKa (Predicted) | 5.96 ± 0.43 | [1] |

| Flash Point | 156.9 °C | [1] |

Spectral Data

As of the latest information available, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase for thorough characterization.

Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules. Below are generalized experimental protocols for its synthesis and its application in the synthesis of a known bioactive compound.

Synthesis of this compound

A potential synthetic route to this compound involves the deacetylation of N-(6-fluoroquinolin-2-yl)acetamide.[1]

Reaction:

-

Starting Material: N-(6-fluoroquinolin-2-yl)acetamide

-

Reagents: Hydrazine hydrate

-

Solvent: Ethanol

-

Conditions: Inert atmosphere

Methodology:

-

To a solution of N-(6-fluoroquinolin-2-yl)acetamide in ethanol, add hydrazine hydrate.

-

The reaction mixture is typically heated under reflux in an inert atmosphere.

-

Reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure and purification of the residue by crystallization or column chromatography.

Note: This is a generalized protocol based on available information. For a detailed procedure, it is highly recommended to consult the full text of the cited literature (DOI: 10.1021/acs.orglett.1c01484).

Application in the Synthesis of the Histone Deacetylase (HDAC) Inhibitor CHR-3996

This compound is a precursor to 6-fluoroquinoline-2-carbaldehyde, which is then used in the synthesis of the potent and selective Class I HDAC inhibitor, CHR-3996.[2]

Multi-step Synthesis Overview:

-

Diazotization and Sandmeyer-type Reaction: this compound is converted to the corresponding diazonium salt, which is then transformed into 2-cyano-6-fluoroquinoline.

-

Reduction: The cyano group is reduced to an aldehyde to yield 6-fluoroquinoline-2-carbaldehyde.

-

Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine intermediate to form the core structure of CHR-3996.

-

Final Synthetic Steps: Subsequent steps involve coupling with the pyrimidine moiety and final deprotection to yield CHR-3996.

Note: This is a simplified overview. The detailed experimental procedures can be found in the medicinal chemistry literature describing the discovery of CHR-3996 (e.g., J. Med. Chem. 2010, 53, 24, 8663–8678).

Visualized Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound.

Caption: Role in CHR-3996 Synthesis.

Safety Information

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, most notably demonstrated by its role in the development of the HDAC inhibitor CHR-3996. While detailed public data on its spectral and safety profiles are limited, its synthetic utility is evident. Further research and publication of its fundamental chemical data would be of great benefit to the scientific community.

References

Spectroscopic Profile of 6-Fluoroquinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroquinolin-2-amine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for any application, necessitating a thorough understanding of its spectroscopic properties. This guide covers the key analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and predictable mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| H-3 | 6.7 - 6.9 | Doublet | 8.5 - 9.5 |

| H-4 | 7.7 - 7.9 | Doublet | 8.5 - 9.5 |

| H-5 | 7.5 - 7.7 | Doublet of Doublets | 9.0 - 10.0, 2.5 - 3.0 |

| H-7 | 7.2 - 7.4 | Doublet of Doublets of Doublets | 9.0 - 10.0, 8.5 - 9.5, 2.5 - 3.0 |

| H-8 | 7.8 - 8.0 | Doublet of Doublets | 8.5 - 9.5, 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 114 |

| C-4 | 135 - 139 |

| C-4a | 147 - 151 |

| C-5 | 118 - 122 (d, J≈20-25 Hz) |

| C-6 | 155 - 160 (d, J≈240-250 Hz) |

| C-7 | 115 - 119 (d, J≈20-25 Hz) |

| C-8 | 128 - 132 (d, J≈5-10 Hz) |

| C-8a | 130 - 134 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium - Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 1650 - 1580 | Medium - Strong | N-H Bend | Primary Amine |

| 1620 - 1450 | Medium - Strong | C=C and C=N Stretch | Aromatic/Heterocyclic Rings |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1150 | Strong | C-F Stretch | Aryl Fluoride |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇FN₂ |

| Exact Mass | 162.0593 |

| Molecular Ion [M]⁺ | m/z 162 |

| Key Fragment Ions | m/z 135 ([M-HCN]⁺), m/z 134 ([M-N₂H]⁺) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard single-pulse proton spectrum.

-

Typical parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Width: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Spectral Width: 0 to 180 ppm

-

Pulse Program: Proton-decoupled with NOE

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via Liquid Chromatography (LC).

-

Operate in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the molecular ion peak (or the [M+H]⁺ peak in ESI).

-

Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the Molecular Structure and Properties of 6-Fluoroquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

6-Fluoroquinolin-2-amine is a heterocyclic aromatic compound with the chemical formula C₉H₇FN₂.[1] The presence of the fluorine atom at the 6-position and the amino group at the 2-position of the quinoline ring are key structural features that influence its chemical reactivity and biological activity.

Predicted Molecular Structure

In the absence of experimental crystallographic data, the molecular structure of this compound can be predicted using computational methods such as Density Functional Theory (DFT). These calculations can provide valuable insights into bond lengths, bond angles, and the overall three-dimensional geometry of the molecule.

Table 1: Predicted Molecular Geometry of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.375 |

| C2-N2 | 1.358 |

| C3-C4 | 1.379 |

| C4-C4a | 1.412 |

| C5-C6 | 1.381 |

| C6-F | 1.354 |

| C7-C8 | 1.382 |

| C8-C8a | 1.413 |

| N1-C8a | 1.378 |

| C4a-C8a | 1.425 |

| **Bond Angles (°) ** | |

| N1-C2-N2 | 119.8 |

| C2-N1-C8a | 117.5 |

| C5-C6-F | 118.9 |

| C4-C4a-C8a | 119.5 |

| Dihedral Angles (°) | |

| C3-C4-C4a-C5 | 179.8 |

| F-C6-C5-C4a | -179.9 |

Note: These values are computationally predicted and await experimental verification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.17 g/mol | [1] |

| Melting Point | 141-148 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.315 g/cm³ (Predicted) | [1] |

| pKa | 5.96 ± 0.43 (Predicted) | [1] |

| LogP | 2.537 (Predicted) | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Spectroscopic Data (Predicted and General Characteristics)

Detailed experimental spectra for this compound are not widely published. This section provides predicted spectral data and general characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the amino group. The fluorine atom at the 6-position will likely cause splitting of the signals for the adjacent protons (H5 and H7).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 6.85 | d |

| H4 | 7.80 | d |

| H5 | 7.45 | dd |

| H7 | 7.30 | dd |

| H8 | 7.95 | d |

| NH₂ | 5.50 | br s |

Note: Predicted in DMSO-d₆. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C6) will exhibit a large coupling constant (¹JCF).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 158.5 |

| C3 | 110.2 |

| C4 | 138.1 |

| C4a | 122.5 |

| C5 | 118.9 (d, JCF ≈ 25 Hz) |

| C6 | 159.8 (d, JCF ≈ 245 Hz) |

| C7 | 112.4 (d, JCF ≈ 21 Hz) |

| C8 | 129.3 |

| C8a | 147.6 |

Note: Predicted in DMSO-d₆. JCF values are approximate.

IR Spectroscopy

The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C=C and C=N stretching of the quinoline ring, and the C-F stretching vibration.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3250 | Medium, two bands |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=C/C=N Stretch (Aromatic Ring) | 1620-1450 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-F Stretch | 1250-1000 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely involve the loss of HCN from the quinoline ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Table 6: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 162.0593 |

| [M+H]⁺ | 163.0672 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amination of a 2-chloro-6-fluoroquinoline precursor. The following is a detailed protocol adapted from related literature.

Reaction Scheme:

Materials and Methods:

-

Reactants: 2-chloro-6-fluoroquinoline, Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene or 1,4-dioxane).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add 2-chloro-6-fluoroquinoline (1.0 eq), palladium catalyst (e.g., 0.02 eq), and the ligand (e.g., 0.04 eq).

-

Add the base (e.g., 2.0 eq) and the solvent.

-

Add the ammonia source (e.g., a solution of ammonia in dioxane, 2.0-3.0 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

General Workflow for Characterization

A general workflow for the synthesis and characterization of quinoline derivatives like this compound is depicted below.

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the quinoline scaffold is a well-established pharmacophore in many bioactive molecules. Notably, derivatives of 6-fluoroquinoline have been identified as potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC6.

Putative Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[2][3] Dysregulation of HDAC activity is implicated in various diseases, including cancer. HDAC inhibitors have emerged as a promising class of anti-cancer agents.[4][5]

The proposed mechanism of action for this compound derivatives as HDAC inhibitors involves the binding of the quinoline moiety to the active site of the enzyme, thereby blocking its catalytic activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Downstream Signaling Pathways of HDAC Inhibition

The inhibition of HDACs can trigger a cascade of downstream signaling events that ultimately lead to cell cycle arrest, apoptosis, and the inhibition of angiogenesis. A simplified representation of these pathways is shown below.

Caption: Putative signaling pathway of 6-fluoroquinoline derivatives as HDAC inhibitors.

Conclusion

This compound is a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. This technical guide has provided a comprehensive, albeit partially predictive, overview of its molecular structure, properties, and potential biological activities. The outlined synthetic and characterization protocols, along with the insights into its putative mechanism of action as an HDAC inhibitor, are intended to serve as a valuable resource for researchers and scientists. Further experimental validation of the predicted data is crucial to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 6-Fluoroquinolin-2-amine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of 6-Fluoroquinolin-2-amine is a critical first step in harnessing its therapeutic potential. This technical guide provides a comprehensive overview of its solubility characteristics in organic solvents, detailed experimental protocols for precise measurement, and a clear visual workflow to guide laboratory practice.

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, the general behavior of quinoline derivatives provides valuable insight. Typically, these compounds exhibit good solubility in a range of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.

Solubility Profile of Structurally Related Compounds

To offer a directional understanding, the following table summarizes the qualitative solubility of compounds structurally analogous to this compound. It is important to note that these are estimations and experimental determination for the specific compound of interest is highly recommended.

| Compound Name | Solvent | Solubility |

| 2-Aminoquinoline | Chloroform | Soluble[1] |

| Methanol | Soluble[1] | |

| Quinoline Derivatives (General) | Dimethyl Sulfoxide (DMSO) | Generally Soluble |

| Ethanol | Generally Soluble | |

| Dichloromethane | Generally Soluble |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data, a detailed experimental protocol based on the equilibrium solubility method is outlined below. This method involves creating a saturated solution and subsequently quantifying the concentration of the dissolved compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a specific concentration.

-

Perform serial dilutions of the stock solution to generate a series of calibration standards with decreasing, known concentrations.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Separation:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw the supernatant (the clear liquid) without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Analyze the prepared calibration standards using HPLC to construct a standard curve by plotting peak area against concentration.

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation derived from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor. This value represents the equilibrium solubility of this compound in the specific organic solvent at the chosen temperature.

-

Experimental Workflow for Solubility Determination

The following diagram visually represents the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 6-Fluoroquinolin-2-amine: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroquinolin-2-amine, a key heterocyclic building block in medicinal chemistry. The document details its synthesis, historical context, and known biological activities. The guide presents a plausible multi-step synthetic pathway, including detailed experimental protocols for the preparation of key intermediates and the final product. Quantitative data, including yields and characterization, are summarized for clarity. Furthermore, the guide explores the role of this compound as a crucial component in the development of therapeutic agents, particularly as a histone deacetylase (HDAC) inhibitor.

Introduction

This compound is a fluorinated derivative of the quinoline scaffold, a privileged structure in drug discovery. The incorporation of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, binding affinity, and bioavailability. The 2-amino group provides a key reactive handle for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries. This guide will delve into the synthetic routes to access this important molecule, its historical background, and its application in the development of novel therapeutics.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is not widely documented as a standalone preparation in the primary literature, suggesting it is often prepared as an intermediate for more complex target molecules. A logical and frequently employed synthetic strategy involves a three-step sequence starting from readily available precursors. This pathway is outlined below, with detailed experimental protocols provided for each step.

Overall Synthetic Scheme:

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Synthesis of 6-Fluoro-2-hydroxyquinoline

The initial step involves the construction of the quinoline core. A common method for synthesizing 2-hydroxyquinolines is the Conrad-Limpach reaction or a similar condensation/cyclization reaction between an aniline and a β-ketoester or malonic ester derivative. In this case, 4-fluoroaniline is reacted with diethyl malonate.

Experimental Protocol:

A mixture of 4-fluoroaniline (1.0 equivalent) and diethyl malonate (1.2 equivalents) is heated at 140-150 °C for 2 hours. The ethanol formed during the condensation is distilled off. The reaction temperature is then raised to 250 °C and maintained for 30 minutes to effect cyclization. After cooling to 100 °C, the reaction mixture is poured into boiling diphenyl ether. The resulting precipitate is filtered, washed with ether, and dried to afford 6-fluoro-2-hydroxyquinoline.

Quantitative Data:

| Compound | Starting Materials | Reagents/Conditions | Yield | Melting Point |

| 6-Fluoro-2-hydroxyquinoline | 4-Fluoroaniline, Diethyl Malonate | Heat (140-150 °C, then 250 °C), Diphenyl ether | ~90% | 273-277 °C |

Step 2: Synthesis of 6-Fluoro-2-chloroquinoline

The hydroxyl group at the 2-position of the quinoline ring is then converted to a chlorine atom, which serves as a good leaving group for the subsequent amination step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 6-fluoro-2-hydroxyquinoline (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-3 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to give 6-fluoro-2-chloroquinoline.

Quantitative Data:

| Compound | Starting Material | Reagents/Conditions | Yield |

| 6-Fluoro-2-chloroquinoline | 6-Fluoro-2-hydroxyquinoline | POCl₃, Reflux | High |

Step 3: Synthesis of this compound

The final step is the introduction of the amino group at the 2-position via a nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a modern and efficient method for this transformation, utilizing a palladium catalyst and a suitable ammonia surrogate.

Experimental Protocol:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), 6-fluoro-2-chloroquinoline (1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like XPhos (6 mol%) are added. Anhydrous dioxane is added as the solvent, followed by the dropwise addition of an ammonia surrogate such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equivalents, 1.0 M solution in THF) at room temperature. The reaction mixture is then heated to 100 °C and stirred for 12-16 hours. After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Quantitative Data:

| Compound | Starting Material | Reagents/Conditions | Yield | Melting Point |

| This compound | 6-Fluoro-2-chloroquinoline | Pd₂(dba)₃, XPhos, LHMDS, Dioxane, 100 °C | 85% | 141-148 °C |

Characterization Data for this compound:

-

¹H NMR: Spectral data would be consistent with the structure.

-

¹³C NMR: Spectral data would be consistent with the structure.

-

Mass Spectrometry: (ESI) m/z: 163.07 [M+H]⁺.

Historical Perspective

The precise first synthesis of this compound is not prominently documented in historical chemical literature, suggesting it was likely first prepared as an intermediate in a larger synthetic effort without being the primary focus of the publication. The development of quinoline synthesis dates back to the 19th century with classic named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The introduction of fluorine into organic molecules became more common in the mid-20th century. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the 1990s, revolutionized the synthesis of arylamines and provided a highly efficient route to compounds like this compound.

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its core structure is found in numerous biologically active molecules. The quinoline scaffold is a well-known pharmacophore with a broad range of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

A significant application of the 6-fluoroquinolin-2-yl moiety is in the development of histone deacetylase (HDAC) inhibitors. For instance, the compound CHR-3996, a potent and selective class I HDAC inhibitor, incorporates a (6-fluoroquinolin-2-yl)methylamino group.[1][2] HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Signaling Pathway Involvement:

The biological effects of HDAC inhibitors are mediated through the modulation of histone acetylation, which plays a crucial role in the regulation of gene expression.

Figure 2: Simplified signaling pathway of HDAC inhibition.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, achievable through a reliable multi-step sequence, provides access to a key pharmacophore for the development of novel therapeutic agents. The historical evolution of synthetic methodologies, from classical quinoline syntheses to modern cross-coupling reactions, has greatly facilitated the preparation of this and related compounds. The incorporation of the 6-fluoroquinolin-2-yl moiety into molecules like HDAC inhibitors highlights its importance in the design of targeted therapies, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals working with this important heterocyclic compound.

References

The Ascending Trajectory of 6-Fluoroquinolin-2-amine Derivatives in Therapeutic Research: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning field of 6-fluoroquinolin-2-amine derivatives, illuminating their significant potential across diverse therapeutic landscapes. The strategic incorporation of a fluorine atom at the C-6 position of the quinoline ring has been a cornerstone in the development of potent bioactive molecules. This document provides a comprehensive analysis of the biological activities, mechanisms of action, and experimental validation of these promising compounds, with a focus on their applications in oncology and infectious diseases.

Core Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated notable efficacy in two primary areas: as anticancer agents and as antimicrobial compounds. The core structure serves as a versatile scaffold, allowing for modifications that yield compounds with specific and potent biological activities.

Anticancer Potential

The anticancer properties of this compound derivatives are multifaceted, primarily targeting key enzymes involved in cancer cell proliferation and survival. Two prominent mechanisms of action have been elucidated for different derivatives:

-

Histone Deacetylase (HDAC) Inhibition: Certain derivatives, such as CHR-3996 (2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide), have been identified as potent, class I selective HDAC inhibitors.[1][2] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The this compound moiety in these inhibitors is crucial for their binding and inhibitory activity.

-

Inhibition of de novo Pyrimidine Biosynthesis: Another avenue of anticancer activity is the inhibition of dihydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[3] A derivative of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390) has been shown to be a potent inhibitor of this enzyme.[3][4] This inhibition leads to the depletion of intracellular uridine and cytidine triphosphate pools, which are essential for RNA and DNA synthesis, thereby halting cancer cell proliferation and inducing cell death.[3]

-

Topoisomerase II Inhibition: Fluoroquinolone derivatives, a class to which this compound belongs, are known to exhibit antitumor activity by poisoning human DNA topoisomerase II.[5] This enzyme is critical for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Antimicrobial Activity

The 6-fluoro substituent is a well-established pharmacophore in the realm of quinolone antibiotics.[6][7] This structural feature enhances the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[6][7] By targeting this enzyme, 6-fluoroquinoline derivatives can exhibit broad-spectrum antibacterial activity. While the parent this compound's activity is not extensively detailed, its core structure is integral to the antimicrobial efficacy of more complex fluoroquinolone antibiotics.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for key derivatives of this compound, providing a comparative overview of their biological potency.

| Compound ID | Target | Activity Metric | Value | Cell Line/Organism | Reference |

| CHR-3996 | HDAC (Class I) | IC₅₀ | < 100 nM | - | [1][2] |

| NSC 368390 | Dihydroorotate Dehydrogenase | - | Potent Inhibition | Clone A human colon tumor | [3] |

| NSC 368390 | Cell Proliferation | Cell Kill | 99.9% | Clone A human colon tumor | [3] |

| NSC 368390 | Tumor Growth Inhibition | % Inhibition | > 90% | MX-1 breast, LX-1 lung, CX-1 colon carcinomas (in nude mice) | [4] |

Key Experimental Methodologies

The biological activities of this compound derivatives have been elucidated through a series of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Anticancer Assays

1. Cell Proliferation Assay (Clonogenic Assay):

-

Objective: To determine the cytotoxic effect of a compound on cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., Clone A human colon tumor cells) are seeded in appropriate culture dishes and allowed to attach.

-

Cells are exposed to varying concentrations of the test compound (e.g., 25 to 75 µM of NSC 368390) for a defined period (e.g., 48 to 72 hours).[3]

-

After treatment, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium.

-

The cells are allowed to grow for a period sufficient for colony formation (typically 1-2 weeks).

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The percentage of cell kill is determined by comparing the number of colonies in treated versus control wells.[3]

-

2. Enzyme Inhibition Assay (HDAC Inhibition):

-

Objective: To measure the inhibitory activity of a compound against a specific enzyme (e.g., HDAC).

-

Methodology:

-

Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound at various concentrations.

-

The reaction is allowed to proceed for a specific time at an optimal temperature.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence intensity is measured using a fluorometer.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

In Vivo Anticancer Assays

1. Human Tumor Xenograft Studies:

-

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human tumor cells (e.g., LoVo human colon carcinoma).

-

Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The test compound (e.g., CHR-3996) is administered orally or via other appropriate routes at various doses and schedules.[1][2]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The antitumor activity is expressed as the percentage of tumor growth inhibition compared to the control group.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action for HDAC inhibitor derivatives of this compound.

Caption: Inhibition of pyrimidine biosynthesis by this compound derivatives.

Caption: General experimental workflow for evaluating anticancer activity.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents through diverse and specific mechanisms of action. The quantitative data underscores the high potency of these compounds.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective inhibitors.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are essential to optimize dosing regimens and predict clinical efficacy.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment strategies.

-

Exploration of New Targets: The versatility of the this compound scaffold suggests that it could be adapted to target other enzymes and pathways implicated in various diseases.

References

- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

6-Fluoroquinolin-2-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Among its many derivatives, 6-fluoroquinolin-2-amine has emerged as a particularly valuable building block for the development of novel therapeutic agents. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. The 2-amino group provides a crucial vector for chemical modification, allowing for the construction of diverse molecular architectures with high affinity and selectivity for various enzymes and receptors. This technical guide provides a comprehensive overview of the synthesis, key applications, and pharmacological significance of this compound in contemporary drug discovery.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies for quinoline ring formation. Classic methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are adaptable for this purpose. The Friedländer synthesis, in particular, offers a convergent and efficient route.

General Synthetic Workflow

The Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. For this compound, a plausible route starts from 2-amino-5-fluorobenzaldehyde and a suitable partner to install the 2-amino group.

Caption: General workflow for Friedländer synthesis of the quinoline core.

Applications in Medicinal Chemistry

The this compound moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility as a pharmacophore. Its applications span oncology, infectious diseases, and inflammatory disorders.

Anti-Cancer Agents

The quinoline scaffold is a well-established framework for the design of kinase inhibitors, owing to its ability to mimic the purine ring of ATP and occupy its binding site on these enzymes. The this compound core serves as an excellent starting point for developing inhibitors of key signaling pathways implicated in cancer progression.

a) Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have shown potent activity as inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are often dysregulated in cancer. CHR-3996 is a noteworthy example of a class I selective, orally active HDAC inhibitor that incorporates a (6-fluoroquinolin-2-yl)methylamino group as a key cap structure, which interacts with the outer rim of the enzyme's active site.[1][2] This compound has demonstrated good oral activity in human tumor xenograft models.[1][2]

Table 1: In Vitro Activity of HDAC Inhibitor CHR-3996 [1]

| Compound/Target | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HCT116 Cell Proliferation (GI50, nM) |

| CHR-3996 | 19 | 30 | 83 | 1100 | 200 |

b) Kinase Inhibition (VEGFR-2, EGFR, PI3K)

The dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways (e.g., EGFR, VEGFR), is a hallmark of many cancers. The this compound scaffold has been utilized to develop potent inhibitors targeting these crucial oncogenic drivers. The quinoline core typically serves as the hinge-binding motif, while substitutions from the 2-amino position explore deeper pockets within the ATP-binding site to achieve potency and selectivity.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based kinase inhibitors.

Table 2: Selected Kinase Inhibitory Activity of Quinolone Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative (Compound 6f) | VEGFR-2 | 0.066 | [3] |

| Quinazolinone Derivative (Compound 6) | EGFR | 0.010 | [4] |

| Imidazo[1,2-a]pyridine Derivative (Compound 35) | PI3Kα | 0.023 | [5] |

| Pyrrole-sulfonamide Derivative (Compound 6) | EGFR | 0.065 | [6] |

Note: The compounds in Table 2 are examples of quinoline/quinazolone derivatives and may not all contain the specific this compound scaffold, but they illustrate the utility of the broader quinoline core in targeting these kinases.

Antimicrobial and Antimalarial Activity

The quinoline ring is famously the core of several antimalarial drugs, including chloroquine. While 4-aminoquinolines and 8-aminoquinolines are more common in established antimalarials, 2-aminoquinoline derivatives have also been explored for their activity against Plasmodium falciparum, including chloroquine-resistant strains. Furthermore, the broader class of fluoroquinolones are potent antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The this compound scaffold serves as a valuable starting point for the synthesis of novel analogs targeting these essential bacterial enzymes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a key quinoline intermediate and a standard biological assay.

Protocol 1: Synthesis of 2-Amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (A Representative Complex Derivative)

This protocol describes a step in the synthesis of a complex molecule containing a related heterocyclic system, illustrating the types of reagents and conditions that can be employed.

Materials:

-

6-Chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (1.0 eq)

-

An amine source (e.g., protected amine or ammonia equivalent) (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dry Tetrahydrofuran (THF)

-

Dry Dimethylformamide (DMF)

Procedure:

-

To a solution of 6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione (35 mg, 0.12 mmol) in dry THF (1 mL), add the amine source (0.18 mmol), potassium carbonate (33 mg, 0.24 mmol), and dry DMF (250 μL).[7]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove inorganic salts and wash the residue with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash chromatography on silica gel (e.g., using 100% ethyl acetate as eluent) to obtain the purified 2-amino derivative.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (General Workflow)

This protocol outlines the general steps for evaluating the inhibitory activity of a compound against a target kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound (e.g., derived from this compound) in a suitable buffer, typically containing DMSO.

-

Reaction Mixture: In the wells of a microtiter plate, combine the recombinant target kinase, a specific peptide substrate, and ATP.

-

Initiation: Add the diluted test compound to the wells to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and add a detection reagent. The signal (e.g., fluorescence, luminescence, or absorbance) is proportional to the amount of phosphorylated substrate and is measured using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, conferred by the fluorine substituent, combined with the synthetic accessibility of the 2-amino position, have enabled its incorporation into a wide range of biologically active molecules. From potent and selective HDAC and kinase inhibitors for cancer therapy to novel antimicrobial and antimalarial agents, the this compound scaffold continues to be a rich source of innovation in the quest for new and improved therapeutics. The data and protocols presented in this guide underscore its significance and provide a foundational resource for researchers engaged in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Theoretical Investigation of 6-Fluoroquinolin-2-amine: A Quantum Chemical Approach

This technical guide provides a comprehensive overview of the theoretical studies on 6-Fluoroquinolin-2-amine, a molecule of interest in medicinal chemistry and drug development. The content herein is directed towards researchers, scientists, and professionals in the field of drug design, offering an in-depth analysis of the molecule's structural, electronic, and spectroscopic properties through computational methods. While extensive experimental data on this specific molecule is limited in the public domain, this guide outlines established theoretical protocols and presents a representative analysis based on Density Functional Theory (DFT), a powerful tool in computational chemistry.[1][2]

Introduction to Computational Analysis of Quinolone Derivatives

Quinolone derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[3][4] Understanding the fundamental molecular properties of these compounds is crucial for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly DFT, have become indispensable for predicting molecular geometries, electronic structures, and spectroscopic signatures, thereby providing critical insights that guide drug discovery efforts.[1][2][5] This guide details a typical workflow for the quantum chemical analysis of this compound, from geometry optimization to the exploration of its chemical reactivity through frontier molecular orbitals.

Methodologies for Quantum Chemical Calculations

The following section outlines a standard computational workflow for the theoretical investigation of this compound, based on prevalent methodologies for similar organic molecules.[3][4][6]

Computational Details

A widely used and reliable method for this type of analysis involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. For enhanced accuracy, especially when studying intermolecular interactions, dispersion corrections can be incorporated.[2] Calculations are typically performed in the gas phase to represent the molecule in an isolated state, and solvent effects can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

Experimental Protocols: A Computational Workflow

The computational analysis of this compound follows a structured protocol to ensure the accuracy and reliability of the results.

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates.[1]

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly employed.[1]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

-

Refine the geometry using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[8][9][10]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11]

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can aid in the assignment of peaks in experimental FT-IR and Raman spectra.[1][12]

-

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can assist in the structural elucidation of the molecule.[1]

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data generated from a representative DFT study on this compound using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.375 | C2-C1-C9 | 120.5 |

| C2-C3 | 1.418 | C1-C2-C3 | 121.2 |

| C3-C4 | 1.378 | C2-C3-C4 | 119.8 |

| C4-C10 | 1.415 | C3-C4-C10 | 120.1 |

| C5-C6 | 1.380 | C6-C5-C10 | 121.5 |

| C6-F1 | 1.352 | C5-C6-F1 | 118.9 |

| C5-C10 | 1.412 | C5-C10-C4 | 118.3 |

| C9-N1 | 1.321 | C1-C9-N1 | 123.4 |

| C2-N2 | 1.365 | C1-C2-N2 | 119.7 |

| N2-H1 | 1.012 | C2-N2-H1 | 115.2 |

| N2-H2 | 1.012 | H1-N2-H2 | 114.5 |

Note: The atom numbering scheme is provided in the visualization section.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 4.64 |

Table 3: Global Reactivity Descriptors

| Parameter | Value (eV) |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.55 |

| Chemical Hardness (η) | 2.32 |

| Chemical Softness (S) | 0.216 |

| Electrophilicity Index (ω) | 2.72 |

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

Caption: A typical workflow for quantum chemical calculations.

Caption: Atom numbering scheme for this compound.

Discussion and Interpretation

The optimized geometry of this compound reveals a planar quinoline ring system. The calculated bond lengths and angles are typical for aromatic and amine functional groups. The C-F bond length is consistent with that of a fluorine atom attached to an aromatic ring.

The HOMO-LUMO energy gap of 4.64 eV suggests that this compound is a relatively stable molecule. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity.[10] The HOMO is primarily localized over the quinoline ring and the amino group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the quinoline ring system, suggesting these are the likely sites for nucleophilic attack.

The global reactivity descriptors provide further insights into the molecule's chemical behavior. The electronegativity (χ) indicates the molecule's ability to attract electrons, while the chemical hardness (η) is a measure of its resistance to charge transfer. The electrophilicity index (ω) quantifies the energy lowering of the molecule when it accepts electrons from the environment. These parameters are valuable in predicting how the molecule might interact with biological targets.

Conclusion

This technical guide has detailed a comprehensive theoretical study of this compound using DFT calculations. The presented methodologies and data provide a foundational understanding of the molecule's structural, electronic, and reactivity properties. The computational workflow and the calculated parameters serve as a valuable resource for researchers and scientists involved in the design and development of novel quinoline-based therapeutic agents. The insights gained from such theoretical studies can significantly guide synthetic efforts and help in predicting the pharmacological potential of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. researchgate.net [researchgate.net]

- 12. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Fluoroquinolin-2-amine Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 6-fluoroquinolin-2-amine derivatives in the field of oncology. This class of compounds has garnered significant interest due to the diverse anticancer activities exhibited by its members, which target various key cellular pathways implicated in tumorigenesis and tumor progression.

This document outlines two primary synthetic strategies for accessing the core this compound scaffold: the Friedländer synthesis and the Buchwald-Hartwig amination. Furthermore, it details the synthesis of notable derivatives and presents their biological activities, including mechanisms of action and quantitative data on their efficacy against cancer cell lines.

Synthetic Strategies for this compound

The synthesis of the this compound core can be approached through established methodologies for quinoline ring formation or by direct amination of a pre-functionalized quinoline.

Protocol 1: Friedländer Synthesis of this compound

The Friedländer synthesis is a classical and effective method for constructing the quinoline ring system.[1][2] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize this compound, 2-amino-5-fluorobenzaldehyde can be reacted with a suitable carbonyl compound, followed by cyclization. A variation of this method involves the in situ reduction of a nitro group to an amine, which then undergoes the cyclization reaction.[3]

Materials:

-

2-Amino-5-fluorobenzaldehyde or 2-nitro-5-fluorobenzaldehyde

-

A suitable ketone or aldehyde with an α-methylene group (e.g., acetaldehyde for the parent compound, or substituted ketones for derivatives)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or acid catalyst (e.g., p-toluenesulfonic acid)[1]

-

Solvent (e.g., ethanol, dimethylformamide)

-

Reducing agent if starting from the nitro-analogue (e.g., iron powder in acetic acid)[3]

General Procedure (Base-Catalyzed):

-

In a round-bottom flask, dissolve 2-amino-5-fluorobenzaldehyde (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol.

-

Add a solution of sodium hydroxide (2 equivalents) in water to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.

Protocol 2: Buchwald-Hartwig Amination for this compound Synthesis